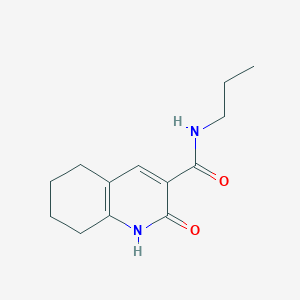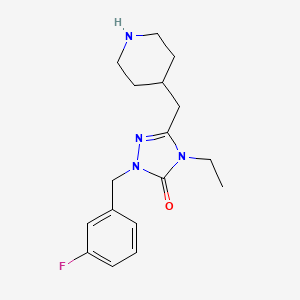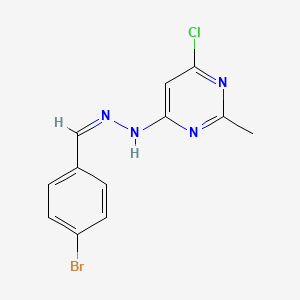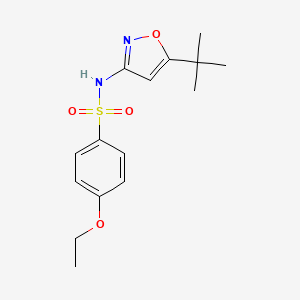
2-oxo-N-propyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-N-propyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as PHQ, is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mechanism of Action
The mechanism of action of 2-oxo-N-propyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide is not fully understood, but it is believed to involve the modulation of neurotransmitter activity in the brain. This compound has been found to bind to dopamine and serotonin receptors, which are involved in a range of neurological processes. This compound has also been shown to have anti-inflammatory and analgesic properties, which may be due to its ability to modulate the activity of immune cells.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. This compound has been shown to modulate the activity of dopamine and serotonin receptors, which are involved in a range of neurological processes. This compound has also been found to have anti-inflammatory and analgesic properties, making it a valuable tool for investigating the mechanisms underlying pain and inflammation. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial for protecting cells from oxidative stress.
Advantages and Limitations for Lab Experiments
2-oxo-N-propyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide has several advantages for use in lab experiments. This compound is relatively easy to synthesize and yields high purity product. This compound is also stable and can be stored for extended periods of time without degradation. However, there are also limitations to using this compound in lab experiments. This compound has been found to have low solubility in water, which may limit its use in certain experiments. Additionally, this compound has been found to have a relatively short half-life, which may make it difficult to study its long-term effects.
Future Directions
There are several future directions for research on 2-oxo-N-propyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide. One area of research is the investigation of its potential applications in treating neurological disorders, such as Parkinson's disease and depression. This compound has been found to modulate the activity of dopamine and serotonin receptors, which are involved in these disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research. Finally, the development of new synthesis methods for this compound may be beneficial for improving its solubility and stability.
Synthesis Methods
The synthesis of 2-oxo-N-propyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide involves the reaction between 1,2,5,6,7,8-hexahydroquinoline and propionyl chloride in the presence of a base. The resulting product is then treated with oxalic acid to obtain this compound. This method has been found to be efficient and yields high purity product.
Scientific Research Applications
2-oxo-N-propyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide has been extensively studied for its potential applications in scientific research. One of the main areas of research is its use as a tool for investigating the role of neurotransmitters in the brain. This compound has been found to modulate the activity of dopamine and serotonin receptors, which are involved in a range of neurological processes. This compound has also been studied for its potential anti-inflammatory and analgesic properties, making it a valuable tool for investigating the mechanisms underlying pain and inflammation.
properties
IUPAC Name |
2-oxo-N-propyl-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-2-7-14-12(16)10-8-9-5-3-4-6-11(9)15-13(10)17/h8H,2-7H2,1H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHZTEKRZOOBJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(CCCC2)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5365370.png)


![5-{[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]carbonyl}-2,4'-bipyridine](/img/structure/B5365396.png)

![N-[1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl]-1H-pyrazole-3-carboxamide](/img/structure/B5365405.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-isobutoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5365407.png)
![4-methyl-2-{[3-(trifluoromethyl)benzyl]thio}pyrimidine](/img/structure/B5365413.png)

![N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-L-norvalinamide](/img/structure/B5365419.png)
![N-[1-(4-methoxyphenyl)ethyl]-2,5-dimethyl-3-furamide](/img/structure/B5365426.png)

![6-{[(2S,5R)-5-(thiomorpholin-4-ylmethyl)tetrahydrofuran-2-yl]methyl}nicotinonitrile](/img/structure/B5365457.png)
![N~3~-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N~1~,N~3~-dimethyl-beta-alaninamide](/img/structure/B5365461.png)